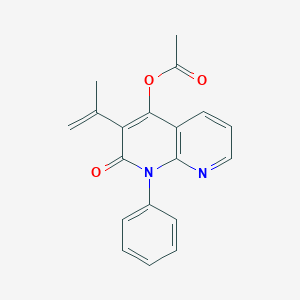
(2-Oxo-1-phenyl-3-prop-1-en-2-yl-1,8-naphthyridin-4-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxo-1-phenyl-3-prop-1-en-2-yl-1,8-naphthyridin-4-yl) acetate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine core, a phenyl group, and an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1-phenyl-3-prop-1-en-2-yl-1,8-naphthyridin-4-yl) acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminonicotinic acid with benzaldehyde to form the naphthyridine core. This intermediate is then subjected to a series of reactions, including acetylation and cyclization, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Oxo-1-phenyl-3-prop-1-en-2-yl-1,8-naphthyridin-4-yl) acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Oxo-1-phenyl-3-prop-1-en-2-yl-1,8-naphthyridin-4-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2-Oxo-1-phenyl-3-prop-1-en-2-yl-1,8-naphthyridin-4-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as:
Uniqueness
What sets (2-Oxo-1-phenyl-3-prop-1-en-2-yl-1,8-naphthyridin-4-yl) acetate apart is its unique combination of functional groups and structural features
Propiedades
Fórmula molecular |
C19H16N2O3 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
(2-oxo-1-phenyl-3-prop-1-en-2-yl-1,8-naphthyridin-4-yl) acetate |
InChI |
InChI=1S/C19H16N2O3/c1-12(2)16-17(24-13(3)22)15-10-7-11-20-18(15)21(19(16)23)14-8-5-4-6-9-14/h4-11H,1H2,2-3H3 |
Clave InChI |
IKFCCEIUXHTNKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde](/img/structure/B12291348.png)
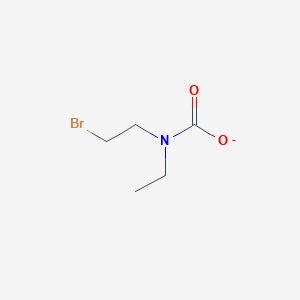
![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/no-structure.png)

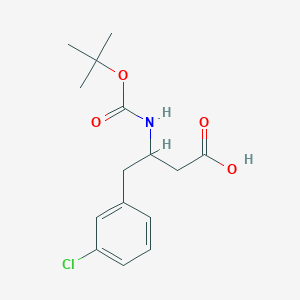
![1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine](/img/structure/B12291383.png)
![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)

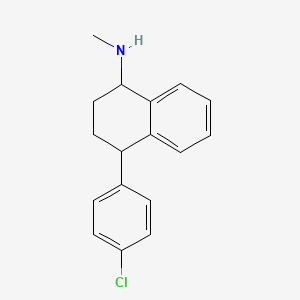
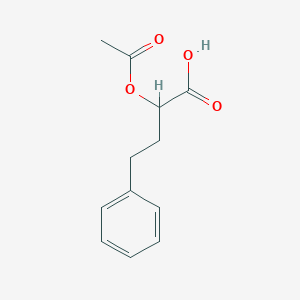

![5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B12291412.png)
![1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone](/img/structure/B12291414.png)
